Bis(4-hydroxy-3-methylphenyl) Sulfide

Catalog No.
S776561
CAS No.
24197-34-0
M.F
C14H14O2S
M. Wt
246.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-hydroxy-3-methylphenyl) Sulfide

CAS Number

24197-34-0

Product Name

Bis(4-hydroxy-3-methylphenyl) Sulfide

IUPAC Name

4-(4-hydroxy-3-methylphenyl)sulfanyl-2-methylphenol

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

InChI

InChI=1S/C14H14O2S/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3

InChI Key

IBNFPRMKLZDANU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)C)O

Canonical SMILES

CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)C)O

Potential Biomarker for Cancer:

Studies have suggested that Bis(4-hydroxy-3-methylphenyl) Sulfide might be a potential biomarker for certain types of cancer, including breast cancer and lung cancer. The rationale behind this exploration lies in the observation that the levels of this compound may be elevated in the urine of cancer patients compared to healthy individuals. However, further research is needed to validate its efficacy as a diagnostic tool.

Bis(4-hydroxy-3-methylphenyl) sulfide is an organic compound with the molecular formula C₁₄H₁₄O₂S and a molecular weight of approximately 246.32 g/mol. It features a sulfide functional group (-S-) connecting two 4-hydroxy-3-methylphenyl moieties. This compound is categorized under phenolic compounds and is known for its potential applications in various industrial processes, particularly in the production of polymers and resins .

Involving bis(4-hydroxy-3-methylphenyl) sulfide include:

  • Substitution Reactions: The hydroxyl groups on the phenyl rings can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation Reactions: The compound can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may enhance its reactivity and utility in synthesis.
  • Polymerization: Bis(4-hydroxy-3-methylphenyl) sulfide can act as a monomer in polymerization reactions, contributing to the formation of thermosetting resins .

Research indicates that bis(4-hydroxy-3-methylphenyl) sulfide exhibits biological activities, particularly:

  • Antioxidant Properties: It has been noted for its ability to scavenge free radicals, which could have implications in reducing oxidative stress-related diseases.
  • Toxicity: The compound is classified as dangerous due to its potential to cause serious eye damage and its toxicity to aquatic life. This necessitates careful handling and disposal.

Several methods exist for synthesizing bis(4-hydroxy-3-methylphenyl) sulfide:

  • Direct Sulfide Formation: This involves the reaction of 4-hydroxy-3-methylphenol with a sulfur source, such as sulfur dichloride or thionyl chloride, under controlled conditions.
  • Nucleophilic Substitution: The compound can be synthesized via nucleophilic substitution where a suitable leaving group is replaced by the thiol group .
  • Polycondensation: This method utilizes phenolic compounds and formaldehyde in the presence of a catalyst to form the desired sulfide linkage .

Bis(4-hydroxy-3-methylphenyl) sulfide finds applications in various fields:

  • Thermoplastic Resins: It is used as an additive in resin formulations to enhance thermal stability and mechanical properties.
  • Developer for Thermo Paper: The compound acts as a developer in thermal paper applications, facilitating color development upon heating .
  • Antioxidant Additive: Its antioxidant properties make it a candidate for use in plastics and rubber formulations.

Interaction studies involving bis(4-hydroxy-3-methylphenyl) sulfide focus on its reactivity with other compounds:

  • With Metal Ions: The compound can form complexes with metal ions, which may alter its properties and enhance catalytic activities.
  • With Other Phenolic Compounds: It interacts with other phenolic compounds, influencing their stability and reactivity in various chemical environments .

Several compounds exhibit structural or functional similarities to bis(4-hydroxy-3-methylphenyl) sulfide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Bisphenol ATwo phenolic hydroxyl groupsWidely used in plastics; endocrine disruptor
Bis(4-hydroxyphenyl) sulfoneSulfone group instead of sulfideHigher thermal stability; used in high-performance polymers
4-Hydroxy-3-methylphenolSingle hydroxyl group on methyl-substituted phenolActs as an antioxidant; precursor to other compounds

Uniqueness of Bis(4-hydroxy-3-methylphenyl) Sulfide

Bis(4-hydroxy-3-methylphenyl) sulfide is distinct due to its combination of hydroxyl groups and a sulfide linkage, which not only enhances its chemical reactivity but also provides unique biological properties. Its dual functionality allows it to serve multiple roles in industrial applications, setting it apart from similar compounds that may lack either the hydroxyl or sulfide features.

XLogP3

4

Appearance

Powder

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

24197-34-0

Wikipedia

Bis(4-hydroxy-3-methylphenyl) sulfide

Dates

Modify: 2023-08-15

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